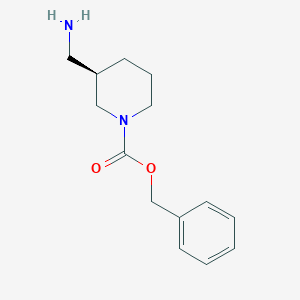

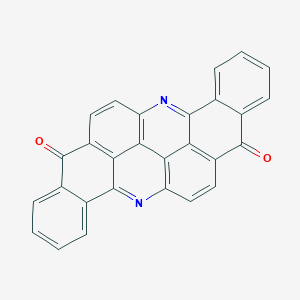

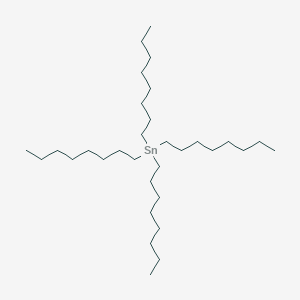

(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to “(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate” involves multiple steps including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis. An improved method for synthesizing 1-benzenemethyl piperidine-4-carboxylic acid, a similar compound, has been developed, simplifying operation steps and increasing yield by 10% or more compared to previous methods (L. Chun, 2000).

Molecular Structure Analysis

Spectroscopic techniques (FT-IR, FT-Raman, UV-Vis, and NMR) have been employed to characterize 1-Benzyl-4-(N-Boc-amino)piperidine, revealing its optimized geometrical parameters, vibrational assignments, and molecular reactivity sites. This extensive analysis provided insights into the compound’s molecular structure and its electronic properties (S. Janani et al., 2020).

Chemical Reactions and Properties

Efficient and practical asymmetric synthesis methods have been developed for related piperidine derivatives, demonstrating key steps like diastereoselective reduction and efficient isomerization. These methods are applicable for large-scale operations, producing enantiomerically pure compounds with high yield (H. Jona et al., 2009).

Physical Properties Analysis

The crystal structure of compounds related to “(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate” has been determined, highlighting the molecular and crystalline arrangement. For instance, the crystal structure and synthesis of 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine have been elucidated, providing details on the compound's solid-state characteristics (P. Sudhakar et al., 2005).

科学的研究の応用

1. Synthetic Intermediates and Pharmaceuticals

- Application in Synthesis of Natural Products and Pharmaceuticals : The 4-piperidone framework, which includes compounds like (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate, has been widely used as synthetic intermediates, especially in the synthesis of natural products and compounds with pharmacological interest. Such applications include the preparation of emetine-like antiepileptic agents and herbicides (Ibenmoussa et al., 1998).

2. Microbial Reduction and Stereochemistry

- Microbial Reduction for High Diastereo- and Enantioselectivities : Research has shown that microbial reduction of related compounds yields products with high diastereo- and enantioselectivities. For example, Candida parapsilosis produced the ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with 97.4% diastereomeric excess and 99.8% enantiomeric excess (Guo et al., 2006).

3. Asymmetric Synthesis

- Asymmetric Synthesis of Protein Kinase Inhibitors : A key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor, was prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. This suggests a potential for industrial applications due to the mild conditions and high yields obtained during synthesis (Hao et al., 2011).

4. Enantioselective Benzylation

- Enantioselective Synthesis for Biologically Active Compounds : The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate leads to the production of compounds like methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, which are useful for the preparation of biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

5. Mass Spectrometry and Molecular Studies

- Mass Spectrometry Analysis : Research involving mass spectrometry analysis of compounds related to (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate offers insights into their structural properties and behavior under specific conditions, such as low-energy collision-induced dissociation (Qin, 2002).

6. Mixed Ligand Concept in Chemistry

- Development of Mixed Ligand Complexes : Studies have been conducted on the preparation of mixed ligand tricarbonyl complexes involving compounds similar to (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate. This research has implications in labeling bioactive molecules containing a monodentate or a bidentate donor site (Mundwiler et al., 2004).

Safety And Hazards

将来の方向性

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIJQGYSIGOWOF-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)

![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)

![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B36621.png)